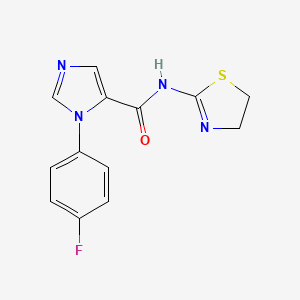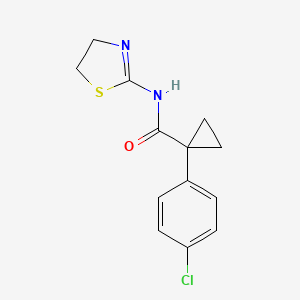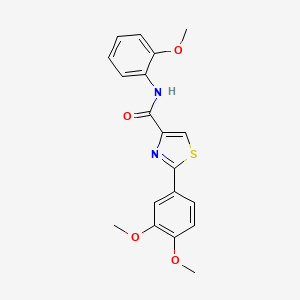
pyridin-2-ylmethyl 1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ylmethyl 1H-indazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethyl 1H-indazole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, such as the NF-κB pathway and MAPK pathway. This compound has also been reported to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
Pyridin-2-ylmethyl 1H-indazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily assessed using various in vitro and in vivo assays. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on pyridin-2-ylmethyl 1H-indazole-3-carboxylate. One potential direction is to investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties is another potential direction for future research.
Synthesis Methods
The synthesis of pyridin-2-ylmethyl 1H-indazole-3-carboxylate involves the reaction of indazole-3-carboxylic acid with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield and purity of the product can be optimized by controlling the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
Pyridin-2-ylmethyl 1H-indazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been reported to possess antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
pyridin-2-ylmethyl 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19-9-10-5-3-4-8-15-10)13-11-6-1-2-7-12(11)16-17-13/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSDWFRWFNYLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-cyclohexyl-N-phenylacetamide](/img/structure/B7454329.png)


![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)


![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)
![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)

